molecular formula C5H10O B6279510 [(1S,2S)-2-methylcyclopropyl]methanol CAS No. 183904-10-1

[(1S,2S)-2-methylcyclopropyl]methanol

Cat. No.: B6279510
CAS No.: 183904-10-1
M. Wt: 86.1
InChI Key:
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Description

It has the molecular formula C5H10O and a molecular weight of 86.13 g/mol . This compound is characterized by its unique structure, which includes a three-membered cyclopropane ring and a hydroxyl group attached to a primary carbon .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(1S,2S)-2-methylcyclopropyl]methanol can be achieved through various methods. One common approach involves the cyclopropanation of alkenes followed by reduction. For example, the reaction of an alkene with a diazo compound in the presence of a transition metal catalyst can form the cyclopropane ring. Subsequent reduction of the resulting cyclopropyl ketone with a reducing agent such as sodium borohydride yields this compound .

Industrial Production Methods

Industrial production of this compound typically involves scalable and efficient synthetic routes. One such method includes the use of disubstituted cyclopropanes with two stereogenic centers, which are challenging synthetic targets . The process involves the preparation of intermediates followed by selective reduction and purification steps to obtain the desired product with high purity .

Chemical Reactions Analysis

Types of Reactions

[(1S,2S)-2-methylcyclopropyl]methanol undergoes various chemical reactions, including oxidation, reduction, and substitution.

    Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form the corresponding alkane using reducing agents like lithium aluminum hydride.

    Substitution: The hydroxyl group can be substituted with other functional groups through reactions with reagents like thionyl chloride or phosphorus tribromide.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Thionyl chloride (SOCl2), phosphorus tribromide (PBr3)

Major Products Formed

    Oxidation: Aldehydes, carboxylic acids

    Reduction: Alkanes

    Substitution: Alkyl halides

Scientific Research Applications

[(1S,2S)-2-methylcyclopropyl]methanol has various applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex molecules and as a reagent in organic synthesis.

    Biology: Studied for its potential biological activities and interactions with biological molecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of fine chemicals and as an intermediate in the manufacture of various industrial products.

Mechanism of Action

The mechanism of action of [(1S,2S)-2-methylcyclopropyl]methanol involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. Additionally, the cyclopropane ring can interact with enzymes and receptors, modulating their activity. These interactions can lead to various biological effects, depending on the specific context and application .

Comparison with Similar Compounds

[(1S,2S)-2-methylcyclopropyl]methanol can be compared with other similar compounds, such as:

    [(1S,2S)-2-(2-methylpropyl)cyclopropyl]methanol: This compound has a similar cyclopropane ring structure but with a different substituent, leading to variations in its chemical and biological properties.

    [(1S,2S)-2-methylcyclopropyl]ethanol: Similar structure with an ethanol group instead of methanol, affecting its reactivity and applications.

The uniqueness of this compound lies in its specific stereochemistry and the presence of the hydroxyl group, which confer distinct chemical reactivity and potential biological activities .

Properties

CAS No.

183904-10-1

Molecular Formula

C5H10O

Molecular Weight

86.1

Purity

95

Origin of Product

United States

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